1-Cyclohexyl-3-ethylthiourea is an organic compound with the molecular formula C₉H₁₈N₂S. It features a thiourea functional group, characterized by the presence of a sulfur atom bonded to two nitrogen atoms and a carbon atom. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and ability to interact with various biological targets.
These reactions highlight the versatility of 1-cyclohexyl-3-ethylthiourea in synthetic organic chemistry .
1-Cyclohexyl-3-ethylthiourea exhibits significant biological activity, particularly in pharmacological contexts. Research indicates that compounds containing thiourea groups can demonstrate:
The applications of 1-cyclohexyl-3-ethylthiourea span various fields:
The synthesis of 1-cyclohexyl-3-ethylthiourea typically involves the following methods:
Interaction studies involving 1-cyclohexyl-3-ethylthiourea focus on its binding affinity and efficacy against specific biological targets. Notable findings include:
Several compounds share structural similarities with 1-cyclohexyl-3-ethylthiourea. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Cyclohexylthiourea | C₇H₁₄N₂S | Lacks ethyl group; simpler structure; studied for neuroprotective effects. |
| Ethylthiourea | C₅H₁₁N₂S | Smaller size; used in agricultural applications. |
| Benzoylthiourea | C₉H₈N₂S | Contains a benzoyl group; exhibits strong anticancer properties. |
These compounds illustrate the diversity within thiourea derivatives while highlighting the unique structure of 1-cyclohexyl-3-ethylthiourea, particularly its cyclohexyl and ethyl substitutions, which may enhance its biological activity
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